molecular formula C17H18N2O B13309519 N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide

N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide

Cat. No.: B13309519
M. Wt: 266.34 g/mol
InChI Key: GCEOVTRVVIDORL-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a 3-methylphenyl group attached to the nitrogen atom of the tetrahydroquinoline ring, with a carboxamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide typically involves the reaction of 3-methylphenylamine with 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinoline derivatives with varying degrees of oxidation.

    Reduction: Amine derivatives of the original compound.

    Substitution: Compounds with different functional groups replacing the carboxamide group.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide: shares structural similarities with other quinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group at the 2-position. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide

InChI

InChI=1S/C17H18N2O/c1-12-5-4-7-14(11-12)18-17(20)16-10-9-13-6-2-3-8-15(13)19-16/h2-8,11,16,19H,9-10H2,1H3,(H,18,20)

InChI Key

GCEOVTRVVIDORL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCC3=CC=CC=C3N2

Origin of Product

United States

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